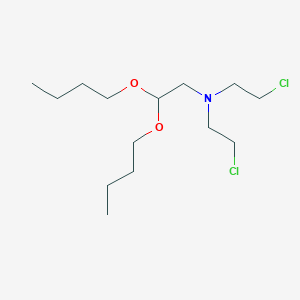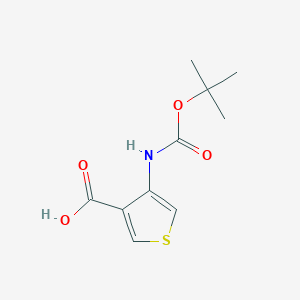
4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid is an organic compound that features a thiophene ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 4-position and a carboxylic acid group at the 3-position. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-3-carboxylic acid.
Protection of Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve efficiency and yield .
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected using strong acids like trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-3-methanol.
Substitution: Free amine derivatives.
Biochemical Analysis
Biochemical Properties
4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, primarily through its amino and carboxylic acid groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in peptide bond formation and other amine-specific reactions. The carboxylic acid group can form ester or amide bonds, making this compound a versatile building block in organic synthesis .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the deprotected amine can interact with cellular receptors or enzymes, modulating their activity and affecting downstream signaling pathways. Additionally, the carboxylic acid group can participate in metabolic reactions, influencing cellular energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The Boc group can be removed under acidic conditions, revealing the free amine, which can then form hydrogen bonds or ionic interactions with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the carboxylic acid group can form covalent bonds with nucleophiles, further influencing biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the Boc group is a critical factor, as it can be gradually hydrolyzed under acidic or basic conditions. This degradation can lead to the release of the free amine, which can then participate in various biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings where controlled conditions are maintained .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including enzyme inhibition and disruption of metabolic processes. These threshold effects are critical for determining the safe and effective use of the compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes that recognize the amino and carboxylic acid groups, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and stability, influencing its overall biochemical effects. Additionally, the Boc group can be removed enzymatically or chemically, further altering the compound’s metabolic fate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific compartments. These interactions can influence the compound’s localization and its overall biochemical activity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment .
Scientific Research Applications
4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid involves its ability to act as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, including peptide bond formation .
Comparison with Similar Compounds
- 4-((tert-Butoxycarbonyl)amino)benzoic acid
- 4-((tert-Butoxycarbonyl)amino)phenylacetic acid
- 4-((tert-Butoxycarbonyl)amino)cyclohexane-1-carboxylic acid
Uniqueness: 4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its phenyl or cyclohexyl counterparts. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-10(2,3)15-9(14)11-7-5-16-4-6(7)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOGFDWFZFHNTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444787 |
Source


|
| Record name | 4-[(tert-Butoxycarbonyl)amino]thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108180-63-8 |
Source


|
| Record name | 4-[(tert-Butoxycarbonyl)amino]thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


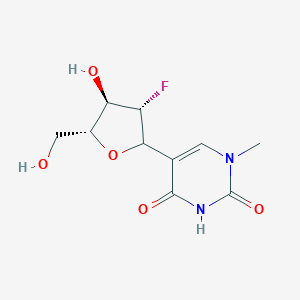
![Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B25074.png)
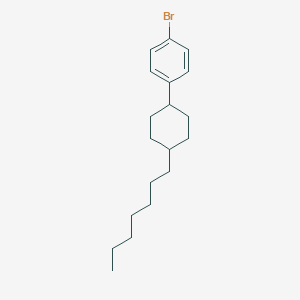

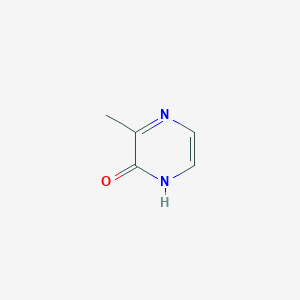

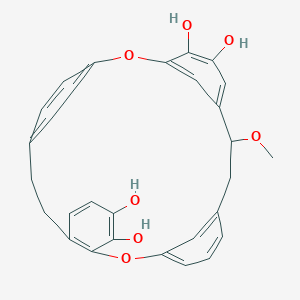
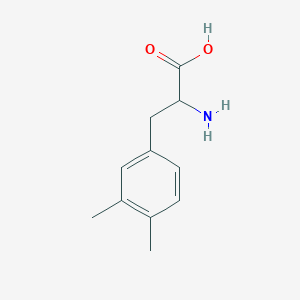
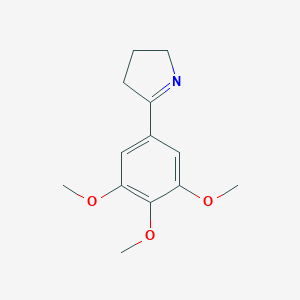
![4-bromo-2-methyl-5-[(1R)-1,2,2-trimethylcyclopent-3-en-1-yl]phenol](/img/structure/B25092.png)
![8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane](/img/structure/B25094.png)
